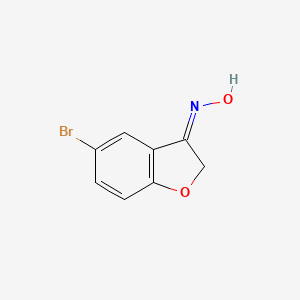

(Z)-5-bromobenzofuran-3(2H)-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

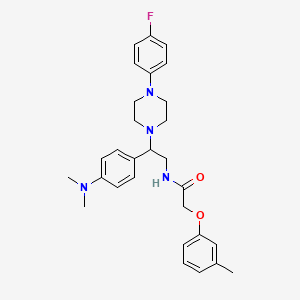

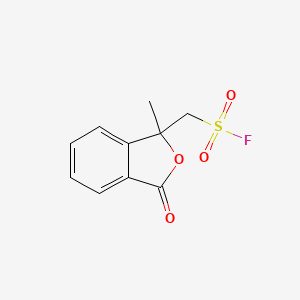

“(Z)-5-bromobenzofuran-3(2H)-one oxime” is a chemical compound that belongs to the class of oximes . Oximes are known for their ability to undergo various chemical reactions, including reductive rearrangements . They have been used in the synthesis of new, highly functional, and dynamic polymeric materials .

Synthesis Analysis

The synthesis of oximes like “this compound” can be achieved through various methods. One such method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 .Molecular Structure Analysis

The molecular structure of oximes is characterized by the presence of an =N-OH group. In the case of “this compound”, additional structural features would include a bromobenzofuran moiety and a ketone group .Chemical Reactions Analysis

Oximes, including “this compound”, can undergo various chemical reactions. One notable reaction is the reductive rearrangement, which involves the conversion of oximes and their ether derivatives into secondary amines . This reaction can be catalyzed by B(C6F5)3 and involves the use of hydrosilanes as reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an oxime, it would likely exhibit the typical properties of this class of compounds, including reactivity towards reducing agents and the ability to undergo rearrangement reactions .Aplicaciones Científicas De Investigación

Photostability and Photochemical Reactions

Research on related benzofuran derivatives, such as the photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone (Z)-oxime, reveals insights into the photostability of such compounds. These findings suggest potential applications in the development of photostable materials and understanding the behavior of similar compounds under UV light exposure (Krzyżanowska & Olszanowski, 1994).

Antibacterial Properties

The synthesis of 5-(bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication suggests potential applications in developing new antibacterial agents. This highlights the relevance of studying similar compounds for antimicrobial applications (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

Organocatalysis

Research on water-soluble organocatalysts for hydrazone and oxime formation points to potential applications in chemical synthesis, specifically in facilitating reactions under mild conditions. This could be relevant for the synthesis or modification of compounds including "(Z)-5-bromobenzofuran-3(2H)-one oxime" for various applications (Crisalli & Kool, 2013).

Synthesis and Modification

The development of methodologies for the synthesis of dibenzofuran- and carbazole-substituted oximes showcases the synthetic versatility and potential pharmacological applications of such compounds. This research could provide a foundation for the synthesis and functional exploration of "this compound" (Wang, Chen, Kuo, & Liao, 2004).

Mecanismo De Acción

The mechanism of action for the reductive rearrangement of oximes involves several steps. Paths A and B proceed through the intermediacy of a common N,O-bissilylated hydroxylamine, and the ring-expanding rearrangement yields an iminium ion . With no intermediate at the hydroxylamine oxidation level (path C), the reaction mechanism resembles that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .

Safety and Hazards

Direcciones Futuras

Oximes, including “(Z)-5-bromobenzofuran-3(2H)-one oxime”, have potential applications in various fields. For instance, they can be used as photocages for the design of visible light photo-activatable fluorophores, which can be widely used for cellular imaging, sensing, and photo-controlled molecular release . Additionally, the reductive rearrangement of oximes could be further explored for the synthesis of secondary amines .

Propiedades

IUPAC Name |

(NZ)-N-(5-bromo-1-benzofuran-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-8-6(3-5)7(10-11)4-12-8/h1-3,11H,4H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTIROMWTPFFNO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\O)/C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)

![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)